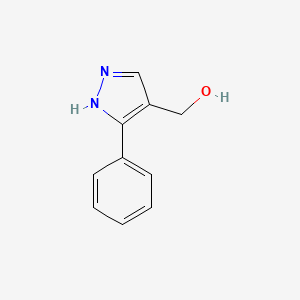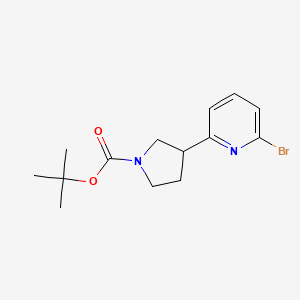
tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate
Descripción general
Descripción
“tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom. The pyrrolidine ring is substituted at the 3-position with a carboxylate group, which is in turn esterified with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the bromine atom attached to the pyridine ring, and the tert-butyl ester group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could affect its boiling and melting points . The presence of the ester group could affect its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate, demonstrating the chemical versatility and potential utility of such compounds in pharmaceuticals and materials science. For example, Çolak et al. (2021) detailed the synthesis, thermal, X-ray, and DFT analyses of Schiff base compounds derived from similar starting materials, highlighting the importance of structural analysis in understanding compound properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalytic Applications
Compounds with pyridinyl and pyrrolidine structures have been explored for their catalytic applications. Wustrow and Wise (1991) described the palladium-catalyzed coupling reactions of a similar compound, demonstrating its utility in synthesizing diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which could be foundational in developing new catalytic methods and materials (Wustrow & Wise, 1991).
Material Science Applications
In the realm of materials science, Xu et al. (2013) explored the application of a pyridinyl-functionalized ionic liquid, which shares some functional group similarities with tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate, in enhancing the performance of dye-sensitized solar cells. This research underscores the potential of pyridinyl derivatives in improving renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-10(9-17)11-5-4-6-12(15)16-11/h4-6,10H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAGYCFAERHVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



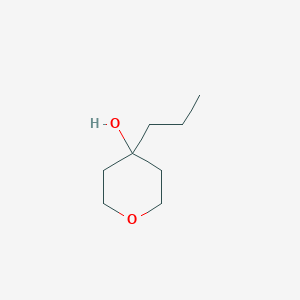

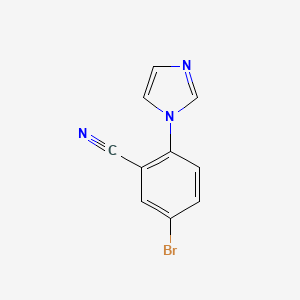
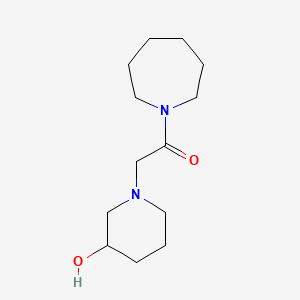
![N-[(2-methylphenyl)methyl]pyrazin-2-amine](/img/structure/B1464131.png)
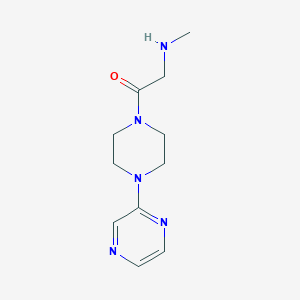

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464137.png)
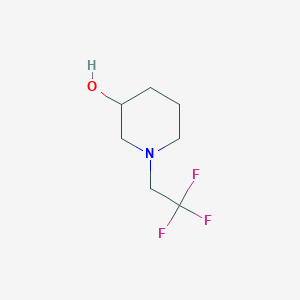
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464140.png)
![1-({[(Pyridin-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464141.png)
![2-[(6-Propylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1464142.png)

